4-Phenethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

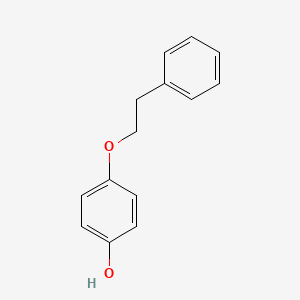

4-Phenethoxyphenol: is an organic compound with the molecular formula C14H14O2 . It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a phenethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing 4-Phenethoxyphenol involves the reaction of phenol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

- Another method involves the use of a diazonium salt intermediate. Aniline is first diazotized using sodium nitrite and hydrochloric acid, followed by a reaction with phenol in the presence of a copper catalyst to form this compound .

Industrial Production Methods:

- Industrially, this compound can be produced through the refluxing of potassium hydroxide, phenol, and toluene for dehydration to form a salt. The toluene is then removed, and the mixture is heated to 170°C in a fully dissolved state. The material is pumped into a pipeline reactor in the presence of ultrasonic waves, and a mixed solution of p-chlorophenol and phenol is simultaneously pumped into the reactor .

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: 4-Phenethoxyphenol undergoes electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are used.

Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Nitration: Nitro derivatives of this compound.

Halogenation: Halogenated derivatives.

Oxidation: Quinones.

Scientific Research Applications

Chemistry:

- 4-Phenethoxyphenol is used as an intermediate in organic synthesis, particularly in the preparation of other phenolic compounds and ethers .

Biology and Medicine:

- The compound has been studied for its potential antioxidant and antimicrobial properties. It is also investigated for its role in inhibiting certain enzymes and pathways related to oxidative stress and inflammation .

Industry:

Mechanism of Action

- The mechanism by which 4-Phenethoxyphenol exerts its effects involves its interaction with biological targets such as enzymes and cellular pathways. The hydroxyl group in the phenol moiety can donate hydrogen atoms or electrons, leading to the neutralization of free radicals and reduction of oxidative stress .

Molecular Targets and Pathways:

- The compound targets oxidative stress pathways and can inhibit enzymes involved in the production of reactive oxygen species. This makes it a potential candidate for therapeutic applications in diseases related to oxidative damage .

Comparison with Similar Compounds

4-Ethoxyphenol: Similar in structure but with an ethoxy group instead of a phenethoxy group.

4-Methoxyphenol: Contains a methoxy group and is known for its use as an antioxidant in various formulations.

4-Chlorophenol: Contains a chlorine atom and is used as a disinfectant and in the synthesis of other chemicals.

Uniqueness:

- 4-Phenethoxyphenol is unique due to its specific phenethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic synthesis and industrial processes .

Biological Activity

4-Phenethoxyphenol, a compound belonging to the class of phenolic compounds, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phenolic hydroxyl group and an ethoxy substituent on the aromatic ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties . These compounds can scavenge free radicals and inhibit oxidative stress, a factor implicated in various diseases such as cancer and cardiovascular disorders. A study highlighted that polyphenols can interrupt free radical chain reactions and regulate enzyme activity involved in oxidative stress .

Table 1: Antioxidant Activity of Phenolic Compounds

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Quercetin | 15 | ROS scavenging |

| Gallic acid | 10 | Metal ion chelation |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that phenolic compounds can exert bactericidal effects through mechanisms such as membrane disruption and inhibition of protein synthesis . The lipophilic nature of these compounds allows them to penetrate bacterial membranes effectively.

Case Study: Antibacterial Efficacy

A study investigating the antibacterial properties of phenolic compounds found that this compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for many conventional antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various contexts. Phenolic compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This modulation can be beneficial in treating chronic inflammatory conditions.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties . Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapy. For instance, studies have shown that related phenolic compounds can trigger mitochondrial dysfunction leading to cell death in cancerous cells .

Table 2: Anticancer Activity Overview

Properties

IUPAC Name |

4-(2-phenylethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTDZYQAADWGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.